Pyrimethanil

Descripción general

Descripción

Pirimetanil es un fungicida de amplio espectro ampliamente utilizado en la agricultura para proteger los cultivos de enfermedades fúngicas. Se introdujo por primera vez en la década de 1990 y es conocido por su modo de acción único, que implica la inhibición de la biosíntesis de metionina y la secreción de enzimas degradadoras de la pared celular en los patógenos . Este compuesto es particularmente eficaz contra el moho gris y otros patógenos fúngicos que afectan a las frutas y verduras .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Pirimetanil se puede sintetizar utilizando anilina, ácido clorhídrico, cianamida, carbonato de sodio y acetilacetona como materias primas. El proceso implica varios pasos, incluida la preparación de clorhidrato de fenilguanidina, ciclización y procesos de postratamiento . Las condiciones de reacción suelen implicar el uso de nitrógeno para proteger el entorno de reacción y la adición de ácido clorhídrico y cianamida en cantidades controladas .

Métodos de producción industrial: La producción industrial de pirimetanil a menudo emplea un método de "un solo recipiente", que simplifica el proceso y reduce el consumo de disolventes. Este método implica la reacción directa de clorhidrato de fenilguanidina con acetilacetona en presencia de un álcali orgánico . El proceso está diseñado para ser respetuoso con el medio ambiente, ya que la salmuera se recicla para minimizar la contaminación .

Análisis De Reacciones Químicas

Tipos de reacciones: Pirimetanil experimenta diversas reacciones químicas, incluida la oxidación, reducción y sustitución. Se sabe que interactúa con cationes de micronutrientes en el suelo, afectando su cinética de adsorción .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran pirimetanil incluyen peróxido de hidrógeno, cloruro de sodio, cloruro de calcio y disolventes orgánicos . Las condiciones para estas reacciones varían según el resultado deseado, como la inhibición de la producción de metionina o la reducción de la actividad de la enzima degradante de la pared celular .

Principales productos formados: Los principales productos formados a partir de las reacciones de pirimetanil incluyen sus metabolitos, como el 4-hidroxipirimetanil, que se encuentra principalmente como un conjugado de sulfonato y ácido glucurónico .

Aplicaciones Científicas De Investigación

Agricultural Applications

Pyrimethanil is primarily used to control fungal diseases in several crops, including:

- Grapevines : It is effective against Botrytis cinerea, a major pathogen causing grey mold. Studies indicate that this compound significantly reduces disease incidence when applied at appropriate growth stages .

- Citrus Fruits : The fungicide is also used in citrus cultivation to manage diseases like Alternaria and Phytophthora. Its application has been shown to improve yield and fruit quality .

- Vegetables : this compound is applied to various vegetables such as tomatoes and lettuce, providing protection against fungal infections that can compromise crop health and marketability .

Environmental Impact and Ecotoxicology

While this compound is effective in agricultural settings, its environmental impact has been studied extensively:

- Aquatic Ecosystems : Research indicates that this compound can affect aquatic biota, leading to decreased genetic diversity within communities such as Chironomidae (midges) when present in agricultural runoff . The compound has been detected in water bodies adjacent to agricultural lands, raising concerns about its effects on non-target organisms.

- Soil Degradation : this compound has a relatively short degradation time in soil, which minimizes long-term accumulation but raises questions about its immediate effects on soil microbiota and overall soil health .

Case Studies and Research Findings

Several studies have documented the efficacy and environmental implications of this compound:

- A study conducted on grapevines demonstrated that applications of this compound resulted in significant reductions in Botrytis infection rates, leading to improved grape quality and yield. The study utilized advanced analytical methods to assess residue levels post-application .

- Another investigation into the effects of this compound on aquatic ecosystems found that while initial diversity metrics were low following application, recovery was observed after complete degradation of the compound, indicating potential resilience in these ecosystems .

Regulatory Status and Safety Assessments

This compound has undergone rigorous safety assessments by regulatory agencies such as the European Food Safety Authority (EFSA). The evaluations conclude that while it poses minimal risk to human health when used according to guidelines, continuous monitoring is essential due to its presence in environmental matrices .

Summary Table of this compound Applications

| Application Area | Target Pathogen | Crop Examples | Efficacy Notes |

|---|---|---|---|

| Grapevines | Botrytis cinerea | Grapes | Significant reduction in infection |

| Citrus | Alternaria spp., Phytophthora | Oranges, Lemons | Improved yield and fruit quality |

| Vegetables | Various fungal pathogens | Tomatoes, Lettuce | Effective disease control |

Mecanismo De Acción

Pirimetanil ejerce sus efectos inhibiendo la biosíntesis de metionina y la secreción de enzimas degradadoras de la pared celular en patógenos fúngicos . Esta inhibición interrumpe la formación de proteínas y la posterior división celular, controlando eficazmente el crecimiento y la propagación del hongo . Los objetivos moleculares de pirimetanil incluyen enzimas involucradas en la biosíntesis de metionina y la degradación de la pared celular .

Comparación Con Compuestos Similares

Pirimetanil es único entre los fungicidas debido a su modo de acción específico y su eficacia contra una amplia gama de patógenos fúngicos. Compuestos similares incluyen otros fungicidas anilinopirimidínicos, como ciprodinil y mepanipirim . En comparación con estos compuestos, pirimetanil tiene un espectro de actividad más amplio y es particularmente eficaz contra el moho gris .

Referencias

Actividad Biológica

Pyrimethanil is a broad-spectrum fungicide primarily used in agriculture to control fungal diseases, particularly Botrytis cinerea, in various crops. While it is effective in its intended use, recent studies have raised concerns regarding its biological activity and potential toxicity in non-target organisms. This article reviews the biological activity of this compound, focusing on its developmental and reproductive toxicity, endocrine-disrupting properties, and multi-organ effects.

This compound functions by inhibiting fungal cell growth through interference with the synthesis of essential cellular components. It targets specific pathways involved in fungal development, making it effective against a range of fungal pathogens. However, its mechanism can also lead to unintended consequences in non-target species.

Developmental Toxicity

Research has demonstrated that this compound exposure can significantly affect the development of aquatic vertebrates. A study involving zebrafish embryos exposed to various concentrations (2, 4, and 6 mg/L) showed:

- Decreased hatching rates : A notable reduction in the number of embryos that successfully hatched.

- Cardiac abnormalities : Exposure resulted in pericardial and yolk sac edema, spinal deformities, and heart loop failure.

- Gene expression changes : Alterations were observed in genes related to apoptosis (e.g., p53, Bax) and heart development (e.g., Tbx2b, Gata4) .

The study concluded that this compound induces oxidative stress and affects cardiac development, highlighting the risks associated with its environmental residues.

Endocrine Disruption

This compound has been identified as a potential endocrine disruptor. In amphibian models such as Hyla intermedia, chronic exposure to environmentally relevant concentrations (5 and 50 µg/L) led to:

- Underdevelopment of reproductive organs : Significant underdevelopment of ovaries was observed, indicating interference with sexual differentiation.

- Histological changes : Both necrosis and apoptosis were noted across various organs including gonads, liver, and kidneys. The liver exhibited morphological changes such as sinusoidal congestion and inflammation .

These findings suggest that this compound can disrupt hormonal pathways critical for normal reproductive function.

Multi-Organ Effects

This compound's impact extends beyond developmental toxicity; it has been shown to affect multiple organ systems:

Case Studies

- Zebrafish Model Study : A controlled experiment demonstrated that exposure to this compound resulted in significant developmental defects in zebrafish embryos. The study provided quantitative data on hatching rates and cardiac function post-exposure .

- Amphibian Exposure Study : Long-term exposure studies on Hyla intermedia revealed that this compound not only affected reproductive organ development but also induced systemic toxicity across multiple organ systems .

- Environmental Monitoring Study : Research indicated that inhalation exposure to this compound correlates with increased urinary metabolites in pregnant women living near agricultural areas, suggesting environmental routes of exposure are significant .

Propiedades

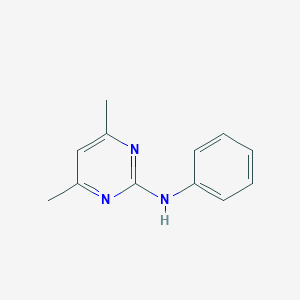

IUPAC Name |

4,6-dimethyl-N-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIBICFPKPWGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034877 | |

| Record name | Pyrimethanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Colorless solid; [HSDB] Faintly yellow powder; [MSDSonline], Solid | |

| Record name | Pyrimethanil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrimethanil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033135 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In acetone, 389 g/l @ 20 °C; ethyl acetate, 617 g/l @ 20 °C; methanol, 176 g/l @ 20 °C; methylene chloride, 1000 g/l @ 20 °C; n-hexane, 23.7 g/l @ 20 °C; toluene, 412 g/l @ 20 °C., In water, 0.121 g/l @ 25 °C., 121 mg/L @ 25 °C (exp) | |

| Record name | PYRIMETHANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrimethanil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033135 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.15 g/cu cm @ 20 °C | |

| Record name | PYRIMETHANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000165 [mmHg], 1.65X10-5 mm Hg @ 25 °C | |

| Record name | Pyrimethanil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRIMETHANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

/Its mode of action is/ inhibition of the secretion of fungal enzymes relevant for pathogenicity., The effect of pyrimethanil on the levels of cell wall degrading enzymes secreted by Botrytis cinerea Pers. was investigated in diseased plant tissues and in liquid B. cinerea cultures. Total proteinase activity isolated from infected carrot slices which were treated with 5.0 uM pyrimethanil was decreased by 76%, 3 d after inoculation. Polygalacturonase, cellulase, proteinase and laccase activities were all decreased in the medium of three day-old cultures grown in the presence of pyrimethanil. The pyrimethanil concentrations resulting in 50% reduction in total enzyme activities (IC50) were approximately 0.25 uM for polygalacturonase, cellulase and proteinase, and approximately 1.0 uM for laccase. No significant growth inhibition was observed at these pyrimethanil concentrations. Pyrimethanil did not inhibit the enzymes directly, nor did it inhibit the synthesis of cytosolic proteins. Therefore, it was proposed that the fungicide inhibits protein secretion at a post-translational stage in the secretory pathway. Large differences were found in the effects of pyrimethanil on the growth of B. cinerea in liquid cultures and on agar plates, depending on the composition of the medium. In liquid media containing cellulose and protein as carbon and nitrogen sources, growth inhibition occurred at 5.0 uM pyrimethanil, whilst no growth inhibition was observed with 50 uM pyrimethanil in malt extract. Similarly, growth occurred on potato/dextrose agar (PDA) at 0.5 uM pyrimethanil, but no growth was seen at this concentration on agars containing cellulose and protein. Thus it appears that pyrimethanil is most active in media where the fungus has to utilise extracellular enzymes to mobilise the nutrients it requires for growth. | |

| Record name | PYRIMETHANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

53112-28-0 | |

| Record name | Pyrimethanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53112-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimethanil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053112280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimethanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinamine, 4,6-dimethyl-N-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIMETHANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IA5HP6C8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIMETHANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrimethanil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033135 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96.3 °C, 88 - 89 °C | |

| Record name | PYRIMETHANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrimethanil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033135 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of Pyrimethanil?

A1: this compound is an anilinopyrimidine fungicide that primarily targets the secretion of cell wall degrading enzymes in fungi. [] This disruption of enzyme secretion inhibits the fungus's ability to access nutrients, ultimately leading to growth inhibition. []

Q2: How does this compound affect methionine production in fungi?

A2: Studies on Penicillium digitatum demonstrate that this compound significantly reduces methionine production in mycelia. [] This effect is believed to be linked to the fungicide's impact on cystathionine γ-synthase (CGS), an enzyme crucial for methionine biosynthesis. []

Q3: Does this compound directly inhibit fungal enzymes?

A3: Research suggests that this compound does not directly inhibit enzymes. [] Instead, it is thought to interfere with the protein secretion pathway at a post-translational stage, thereby reducing the levels of crucial enzymes outside the fungal cells. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound is represented by the molecular formula C12H13N3 and has a molecular weight of 199.25 g/mol. []

Q5: How does the formation of inclusion complexes with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) influence the stability of this compound?

A5: Inclusion complexation with HP-β-CD significantly enhances the photostability of this compound in aqueous solutions, particularly in natural water environments. [] This improved stability is evidenced by a fourfold increase in the half-life of the complex compared to free this compound. []

Q6: Is there evidence of this compound resistance developing in fungal populations?

A6: Yes, studies have reported the emergence of this compound resistance in various fungal species, including Penicillium expansum, Penicillium digitatum, and Botrytis cinerea, particularly in regions with a history of repeated this compound usage. [, , , , , , , , , ]

Q7: Does cross-resistance exist between this compound and other fungicides?

A8: Studies show varying degrees of cross-resistance:* Thiabendazole (TBZ): A significant percentage of thiabendazole-resistant Penicillium expansum isolates were also resistant to this compound. [] Additionally, this compound-resistant mutants derived from a thiabendazole-sensitive isolate developed resistance to thiabendazole. []* Fludioxonil: this compound-resistant Penicillium expansum mutants displayed low-level resistance to fludioxonil. [] * Prochloraz: No cross-resistance was observed between this compound and prochloraz in Penicillium digitatum. []

Q8: What strategies can be employed to manage this compound resistance?

A9: Effective resistance management strategies include:* Fungicide Rotation: Alternating this compound with fungicides possessing different modes of action (e.g., fludioxonil) can significantly reduce the frequency of this compound resistance. []* Combination Treatments: Using this compound in combination with other fungicides (e.g., imazalil) can enhance efficacy and potentially delay resistance development. []* Monitoring Sensitivity: Regularly monitoring the sensitivity of fungal populations to this compound can help detect resistance early and guide appropriate management strategies. []

Q9: What analytical techniques are commonly employed for the detection and quantification of this compound residues?

A10: Various analytical methods are used, including:* Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD): This technique, often coupled with gas chromatography/mass spectrometry (GC/MS) for confirmation, provides sensitive and selective quantification of this compound residues in various matrices, including grapes, must, and wine. []* High-Performance Liquid Chromatography (HPLC): This method, frequently paired with diode-array detection (DAD) and electrospray ionization mass spectrometry (ESI-MS/MS), offers accurate and reliable determination of this compound residues in fruits, vegetables, and plant tissues. [, , , , ]* Ultra Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and selective technique allows for the simultaneous determination of this compound and other fungicide residues (e.g., imazalil) in complex matrices like litchi fruit. []* Immunoassays: Enzyme-linked immunosorbent assay (ELISA) and immunochromatography test strips (ICTS) provide rapid and sensitive tools for screening and on-site monitoring of this compound residues in various food matrices. [, , ]

Q10: What is the environmental fate of this compound?

A11: this compound has been shown to have a relatively long half-life in the environment (approximately 77 days). [] Sunlight plays a significant role in its degradation, leading to the formation of various photoproducts. []

Q11: Does this compound pose a risk to aquatic organisms?

A12: Multigenerational studies under simulated climate change conditions revealed that even low concentrations of this compound (half of the no-observed-adverse-effect concentration) can negatively impact aquatic insects like Chironomus riparius, particularly at elevated temperatures. [] These findings highlight the potential for increased toxicity of this compound to aquatic life under future climate change scenarios. []

Q12: Are there alternative strategies for controlling fungal diseases besides this compound?

A13: Yes, several alternatives and integrated approaches can be considered:* Biocontrol Agents: Utilizing beneficial microorganisms like Trichoderma spp. can offer effective control of fungal pathogens. []* Cultural Practices: Implementing good agricultural practices, such as proper sanitation, crop rotation, and resistant cultivars, can contribute to disease management.* Combination Strategies: Integrating chemical control with biocontrol agents and cultural practices can provide a more sustainable and robust approach to disease management. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.